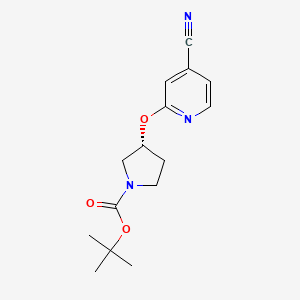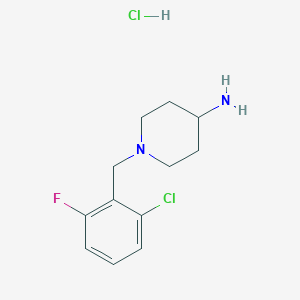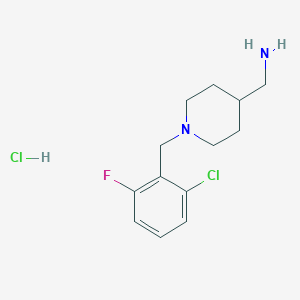
(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, attached to a pyrrolidine ring via a methylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and pyrrolidine.
Reaction: The 3,4-dichlorobenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate to form (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It may be used in the development of probes to study receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine
- (3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine
- (3,4-Dichloro-benzyl)-morpholin-2-ylmethyl-amine
Uniqueness
(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10;/h3-4,6,10,15-16H,1-2,5,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCUPWKQIKZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899138.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899143.png)



